

# 4-Chloro-7-Fluoro-2-Methylquinoline molecular weight and formula

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## Compound of Interest

Compound Name: 4-Chloro-7-Fluoro-2-Methylquinoline

Cat. No.: B100141

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## Technical Guide: 4-Chloro-7-Fluoro-2-Methylquinoline

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth overview of the chemical properties, synthesis, and potential biological relevance of **4-Chloro-7-Fluoro-2-Methylquinoline**.

### Introduction

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug development, forming the core structure of many therapeutic agents. Their rigid, planar structure is amenable to a wide range of chemical modifications, allowing for the generation of diverse compound libraries with varied biological activities. This guide focuses on **4-Chloro-7-Fluoro-2-Methylquinoline**, a halogenated quinoline derivative, providing key molecular data and outlining a general experimental workflow for its synthesis and biological evaluation.

### Molecular and Chemical Properties

**4-Chloro-7-Fluoro-2-Methylquinoline** is a solid, heterocyclic compound. The incorporation of halogen atoms, specifically chlorine and fluorine, can significantly influence the molecule's

physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

#### Data Presentation: Key Molecular Identifiers

| Property          | Value                               | Source    |
|-------------------|-------------------------------------|-----------|
| Molecular Formula | C <sub>10</sub> H <sub>7</sub> ClFN | [1][2][3] |
| Molecular Weight  | 195.62 g/mol                        | [1][3]    |
| CAS Number        | 18529-04-9                          | [4]       |
| IUPAC Name        | 4-chloro-7-fluoro-2-methylquinoline | [1]       |

## Experimental Protocols: Synthesis and Characterization

The synthesis of substituted quinolines can be achieved through various established chemical reactions. A common approach involves the condensation of an aniline derivative with a  $\beta$ -ketoester, followed by cyclization and subsequent functional group manipulations. For **4-Chloro-7-Fluoro-2-Methylquinoline**, a plausible synthetic route would start from a corresponding aniline precursor.

#### General Synthesis Protocol for Fluorinated Quinoline Analogs:

A representative synthesis for a fluorinated quinoline core, which could be adapted for **4-Chloro-7-Fluoro-2-Methylquinoline**, is outlined below. This protocol is based on general methods for synthesizing similar quinoline structures.

- Cyclization:** A substituted fluoroaniline is reacted with an appropriate  $\beta$ -dicarbonyl compound (e.g., ethyl acetoacetate) in the presence of a strong acid catalyst such as polyphosphoric acid (PPA). The mixture is heated to drive the condensation and subsequent cyclization to form the quinoline ring system.
- Chlorination:** The resulting hydroxyquinoline intermediate is then subjected to a chlorination reaction to introduce the chlorine atom at the 4-position. Reagents like phosphorus

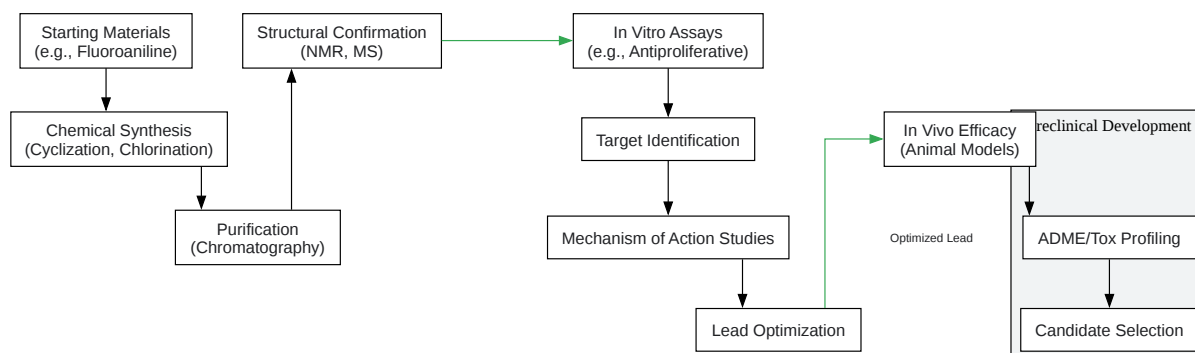
oxychloride ( $\text{POCl}_3$ ) are commonly used for this transformation.

- Purification: The crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield the final, pure compound.
- Characterization: The structure and purity of the synthesized **4-Chloro-7-Fluoro-2-Methylquinoline** are confirmed using analytical techniques including:
  - Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR to elucidate the chemical structure.
  - Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
  - Infrared (IR) Spectroscopy: To identify characteristic functional groups.

## Biological Activity and Potential Applications

Halogenated quinolines are investigated for a wide range of therapeutic applications due to their ability to interact with various biological targets. Derivatives of the quinoline scaffold have shown promise as anticancer, antimalarial, and antifungal agents.<sup>[5][6][7]</sup> **4-Chloro-7-Fluoro-2-Methylquinoline** serves as a valuable intermediate in the synthesis of more complex molecules for screening in drug discovery programs.<sup>[8]</sup>

The general workflow for assessing the biological activity of a novel quinoline derivative is depicted in the diagram below.



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Caption: Workflow for Synthesis and Biological Evaluation of Quinoline Derivatives.

## Safety and Handling

Based on aggregated GHS information, **4-Chloro-7-Fluoro-2-Methylquinoline** is considered harmful if swallowed and may cause serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from oxidizing agents.[8]

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## References

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